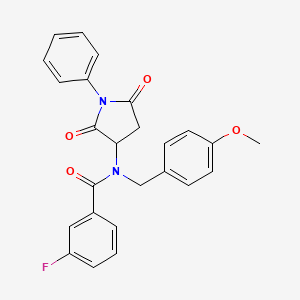
N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(3-furoyl)-3-piperidinamine, commonly known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been investigated for its pharmacological properties in various studies.
科学的研究の応用
DMFP has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an analgesic. Several studies have reported that DMFP exhibits significant analgesic effects in various animal models of pain. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. It has been reported to exhibit anxiolytic and antidepressant effects in animal models.
作用機序
The exact mechanism of action of DMFP is not yet fully understood. However, it has been proposed that DMFP acts as a modulator of the opioid system. It has been reported to bind to the mu-opioid receptor and produce analgesia. Moreover, DMFP has also been found to enhance the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DMFP has been found to produce various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the brain, which may contribute to its analgesic effects. Moreover, DMFP has also been found to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons. This may contribute to its antidepressant effects.
実験室実験の利点と制限
DMFP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, DMFP has been extensively studied in animal models, which makes it a good candidate for further research. However, one of the limitations of DMFP is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on DMFP. One of the major areas of research is its potential use as an analgesic. Further studies are needed to investigate its efficacy and safety in human trials. Moreover, DMFP has also been investigated for its potential use in the treatment of depression and anxiety disorders. Further studies are needed to investigate its effects on these disorders. Additionally, DMFP has been found to exhibit anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions. Further research is needed to investigate its potential use in these conditions.
Conclusion
In conclusion, DMFP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its analgesic, antidepressant, and anxiolytic effects in various animal models. DMFP has several advantages for lab experiments, including its stability and ease of synthesis. However, its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects. There are several future directions for research on DMFP, including its potential use as an analgesic, in the treatment of depression and anxiety disorders, and in the treatment of various inflammatory conditions.
合成法
The synthesis of DMFP involves the reaction of 3,4-dimethylphenylhydrazine with 3-furoylchloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield DMFP. This method has been reported in several research papers and has been found to be efficient in producing DMFP in high yields.
特性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-5-6-16(10-14(13)2)19-17-4-3-8-20(11-17)18(21)15-7-9-22-12-15/h5-7,9-10,12,17,19H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLJLUBCQPOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)
![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)

![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)


![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)